![molecular formula C12H25NO3 B12593489 [2-(Heptan-3-yl)-1,3-oxazolidine-4,4-diyl]dimethanol CAS No. 651291-16-6](/img/structure/B12593489.png)
[2-(Heptan-3-yl)-1,3-oxazolidine-4,4-diyl]dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Heptan-3-yl)-1,3-oxazolidine-4,4-diyl]dimethanol is a chemical compound that belongs to the class of oxazolidines. Oxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. This particular compound is characterized by its unique structure, which includes a heptan-3-yl group and two hydroxymethyl groups attached to the oxazolidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Heptan-3-yl)-1,3-oxazolidine-4,4-diyl]dimethanol typically involves the reaction of a heptan-3-yl amine with formaldehyde and a diol. The reaction is carried out under acidic or basic conditions to facilitate the formation of the oxazolidine ring. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
[2-(Heptan-3-yl)-1,3-oxazolidine-4,4-diyl]dimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxazolidine ring can be reduced to form amines.
Substitution: The hydroxymethyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, amines, and substituted oxazolidines, depending on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
[2-(Heptan-3-yl)-1,3-oxazolidine-4,4-diyl]dimethanol has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of [2-(Heptan-3-yl)-1,3-oxazolidine-4,4-diyl]dimethanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The exact molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A bicyclic compound with similar structural features and reactivity.
1,2,4-Oxadiazoles: Compounds with a similar heterocyclic structure but different functional groups and reactivity.
Uniqueness
[2-(Heptan-3-yl)-1,3-oxazolidine-4,4-diyl]dimethanol is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications .
Propiedades
Número CAS |
651291-16-6 |
|---|---|
Fórmula molecular |
C12H25NO3 |
Peso molecular |
231.33 g/mol |
Nombre IUPAC |
[2-heptan-3-yl-4-(hydroxymethyl)-1,3-oxazolidin-4-yl]methanol |
InChI |
InChI=1S/C12H25NO3/c1-3-5-6-10(4-2)11-13-12(7-14,8-15)9-16-11/h10-11,13-15H,3-9H2,1-2H3 |
Clave InChI |
QCDQLJKLYQTJAA-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C1NC(CO1)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


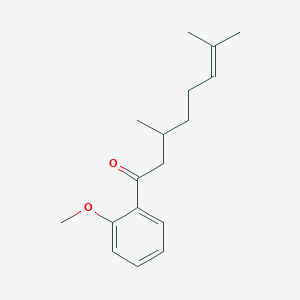
![(3R,7S,8R,9S,10R,13S,14S,16R)-16-fluoro-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12593415.png)
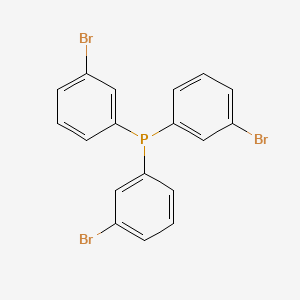
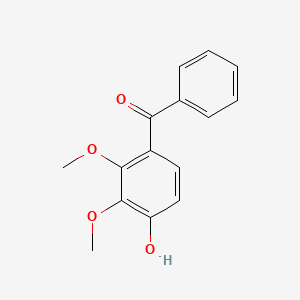
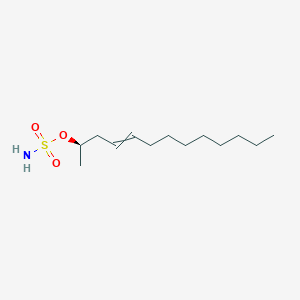
![4-[2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazinyl]benzoic Acid](/img/structure/B12593439.png)
![4-{4-[Bis(4-aminophenyl)methyl]phenoxy}benzene-1,2-dicarbonitrile](/img/structure/B12593444.png)

![2-Iodo-3-phenyl-1H-naphtho[2,1-B]pyran-1-one](/img/structure/B12593454.png)
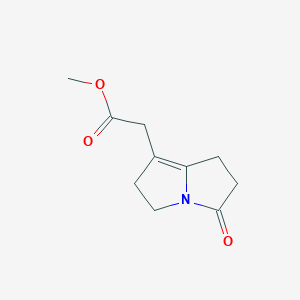
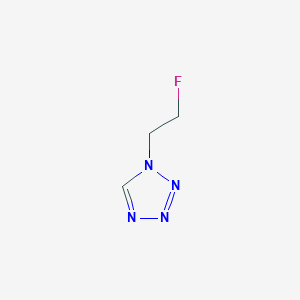
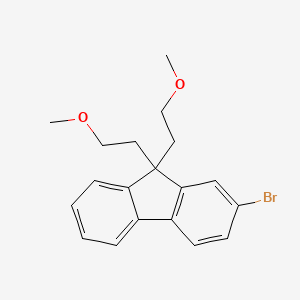
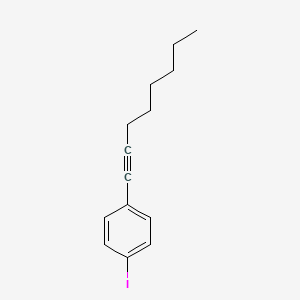
![4-[(Methanesulfonyl)oxy]-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium](/img/structure/B12593482.png)
